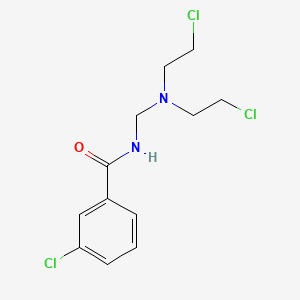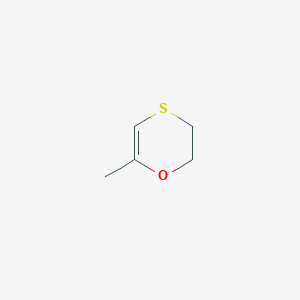![molecular formula C18H16FN2OS+ B14164149 3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium CAS No. 5286-70-4](/img/structure/B14164149.png)
3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a pyrroloimidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloimidazole core, followed by the introduction of the fluorophenyl and thiophene groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl substituents.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential to act as an anti-inflammatory, anticancer, or antimicrobial agent. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its incorporation into polymers or other materials could lead to innovative products.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their functions.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium include other pyrroloimidazole derivatives, fluorophenyl compounds, and thiophene-containing molecules. Examples include:
- 3-(4-chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- 3-(4-fluorophenyl)-1-[2-oxo-2-(furan-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its fluorophenyl group may enhance its biological activity, while the thiophene ring could contribute to its electronic properties.
特性
CAS番号 |
5286-70-4 |
|---|---|
分子式 |
C18H16FN2OS+ |
分子量 |
327.4 g/mol |
IUPAC名 |
2-[3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C18H16FN2OS/c19-14-7-5-13(6-8-14)15-11-20(18-4-1-9-21(15)18)12-16(22)17-3-2-10-23-17/h2-3,5-8,10-11H,1,4,9,12H2/q+1 |
InChIキー |
WZTXAZAKDIDZQN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=C(C=C3)F)CC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
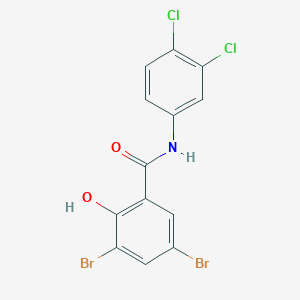

![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
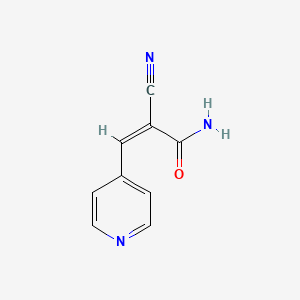
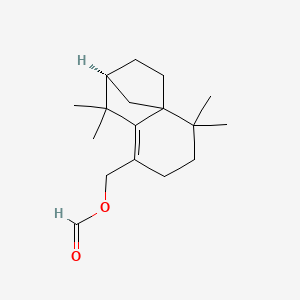
![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)

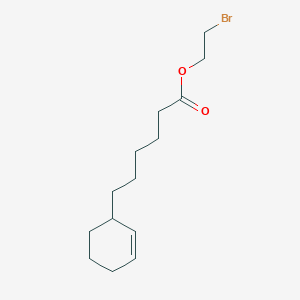
![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
